秋水仙碱-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

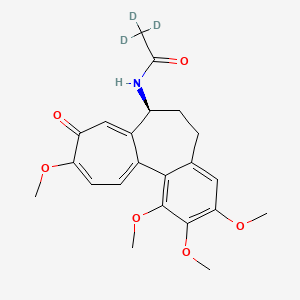

Colchicine-d3 is a synthetic analogue of the natural alkaloid colchicine, a compound found in the autumn crocus flower. It is used in laboratory experiments to study the biochemical and physiological effects of colchicine, and has been used in a variety of research applications.

科学研究应用

治疗痛风性关节炎和家族性地中海热: 秋水仙碱因其在痛风性关节炎和家族性地中海热 (FMF) 的急性发作中的疗效而得到认可。它在白塞病和复发性渗出性心包炎中也显示出效用,尽管它在其他纤维化炎症性疾病中的疗效好坏参半 (Cocco, Chu, & Pandolfi, 2010).

作用机制和扩展治疗用途: 秋水仙碱的主要机制涉及破坏微管蛋白,从而导致炎症途径下调和先天免疫调节。其治疗用途扩展到骨关节炎、心包炎和动脉粥样硬化等疾病 (Leung, Hui, & Kraus, 2015).

在肿瘤学、免疫学、心脏病学和皮肤病学中的新应用: 最近的研究探索了秋水仙碱在这些领域的潜力,证明了它在各种皮肤病中的效用,并表明在肿瘤学和心脏病学中可能受益 (Dasgeb et al., 2018).

在急性和慢性冠状动脉综合征中的作用: 秋水仙碱与慢性冠状动脉综合征和急性冠状动脉综合征中心血管事件发生率降低有关。其抗炎机制,尤其是其对白细胞功能和炎性小体抑制的影响,是这些作用的关键因素 (Imazio et al., 2020).

独立于微管解聚抑制 GABA(A) 受体: 已显示秋水仙碱通过与微管解聚无关的机制抑制 GABA(A) 受体功能,表明细胞相互作用范围更广 (Bueno & Leidenheimer, 1998).

在具有肾脏后果的纤维化疾病过程中的潜力: 秋水仙碱的抗纤维化特性已在各种肾脏疾病和其他纤维化疾病中得到研究,表明其在肾脏医学中的潜力 (Solak et al., 2016).

与甘氨酸受体 α3 结合: 秋水仙碱已被鉴定为与甘氨酸受体 α3 结合,表明在抑制炎症性疼痛中具有潜在作用 (Zhou et al., 2018).

作用机制

Target of Action

Colchicine-d3, similar to its parent compound colchicine, primarily targets the microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . Colchicine-d3 also interacts with the NLRP3 inflammasome and interleukin-1β (IL-1β) , key components of the innate immune system involved in inflammatory responses .

Mode of Action

Colchicine-d3 exerts its effects by binding to tubulin , a protein that polymerizes to form microtubules . This binding disrupts microtubule assembly , thereby inhibiting various microtubule-dependent processes . In terms of its anti-inflammatory action, colchicine-d3 inhibits the activation of the NLRP3 inflammasome and reduces IL-1β production .

Biochemical Pathways

The primary biochemical pathway affected by colchicine-d3 is the microtubule assembly pathway . By disrupting this pathway, colchicine-d3 affects multiple downstream processes, including cell division, intracellular transport, and cell shape maintenance . Additionally, colchicine-d3 modulates the NLRP3 inflammasome pathway and the IL-1β production pathway , thereby exerting anti-inflammatory effects .

Pharmacokinetics

Colchicine-d3 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play pivotal roles in governing its pharmacokinetics . Colchicine-d3 is primarily eliminated by the biliary system and intestines, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .

Result of Action

The disruption of microtubule assembly by colchicine-d3 leads to the downregulation of multiple inflammatory pathways and the modulation of innate immunity . This results in the attenuation of inflammatory responses, which is beneficial in the treatment of conditions like gout and Familial Mediterranean Fever . Furthermore, colchicine-d3 has been found to have anti-fibrotic activities and various effects on endothelial function .

Action Environment

The action of colchicine-d3 can be influenced by environmental factors. For instance, colchicine-d3 is light-sensitive and undergoes electrocyclic reaction upon exposure to light . Its photostability can be significantly improved via rebalancing the electron density of the tropolone ring system after solid form changes .

属性

IUPAC Name |

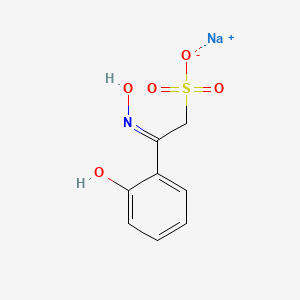

2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of Colchicine-d3 in studying the relationship between Colchicine plasma levels and Familial Mediterranean Fever treatment?

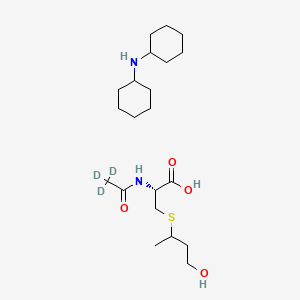

A1: Colchicine-d3 serves as an internal standard in the analytical method employed to measure Colchicine plasma concentrations []. In mass spectrometry, an internal standard like Colchicine-d3 is a compound chemically similar to the analyte (Colchicine) but differs in isotopic composition, resulting in a different mass-to-charge ratio.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)